molecular formula C60H54B3N3O3 B13797435 N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline

N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline

Cat. No.: B13797435
M. Wt: 897.5 g/mol
InChI Key: LJKDZXOIJDGMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline is a complex organic compound characterized by its unique structure, which includes multiple benzyl and aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with benzyl bromide in the presence of a base to form dibenzylated aniline intermediates. These intermediates are then further reacted with other aromatic compounds under controlled conditions to achieve the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound’s multiple benzyl and aniline groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to changes in cellular processes, such as cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline is unique due to its intricate structure, which includes multiple benzyl and aniline groups along with a trioxatriborinan core.

Properties

Molecular Formula

C60H54B3N3O3

Molecular Weight

897.5 g/mol

IUPAC Name

N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline

InChI

InChI=1S/C60H54B3N3O3/c1-7-19-49(20-8-1)43-64(44-50-21-9-2-10-22-50)58-37-31-55(32-38-58)61-67-62(56-33-39-59(40-34-56)65(45-51-23-11-3-12-24-51)46-52-25-13-4-14-26-52)69-63(68-61)57-35-41-60(42-36-57)66(47-53-27-15-5-16-28-53)48-54-29-17-6-18-30-54/h1-42H,43-48H2

InChI Key

LJKDZXOIJDGMNL-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)C2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=C(C=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7)C8=CC=C(C=C8)N(CC9=CC=CC=C9)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.